molecular formula C4H7F3N2O B1383036 N'-(2,2,2-trifluoroethyl)acetohydrazide CAS No. 1849282-54-7

N'-(2,2,2-trifluoroethyl)acetohydrazide

Cat. No. B1383036
CAS RN: 1849282-54-7
M. Wt: 156.11 g/mol
InChI Key: WNXRQSUHMGEPIU-UHFFFAOYSA-N
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Description

“N’-(2,2,2-trifluoroethyl)acetohydrazide” is a chemical compound . It is a derivative of acetohydrazide, with a trifluoroethyl group attached to the nitrogen atom . The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development .


Synthesis Analysis

The synthesis of N’-(2,2,2-trifluoroethyl)acetohydrazide and related compounds has been a topic of interest in recent years . For example, N-2,2,2-trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . A highly efficient asymmetric [3 + 2] annulation reaction of N-2,2,2-trifluoroethylisatin ketimines and 2-nitroindoles or 2-nitrobenzofurans was presented by the Wang group in 2021 .


Molecular Structure Analysis

The molecular structure of N’-(2,2,2-trifluoroethyl)acetohydrazide can be determined using various techniques . The compound has a molecular formula of C4H7F3N2O . The InChI string for the compound is InChI=1S/C4H6F3NO/c1-3(9)8-2-4(5,6)7/h2H2,1H3,(H,8,9) .


Chemical Reactions Analysis

N’-(2,2,2-trifluoroethyl)acetohydrazide and related compounds have been involved in various organic synthesis reactions . For instance, N-2,2,2-trifluoroethylisatin ketimines have been used in different types of reactions, focusing on the types of reactions and the stereoselectivity of products .


Physical And Chemical Properties Analysis

N’-(2,2,2-trifluoroethyl)acetohydrazide has a molecular weight of 141.09 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 141.04014830 g/mol . The topological polar surface area of the compound is 29.1 Ų .

Scientific Research Applications

Organic Synthesis

N’-(2,2,2-trifluoroethyl)acetohydrazide is used in organic synthesis reactions . It has received the attention of many chemists since it was first developed as a fluorine-containing synthon . The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds .

Drug Development

Fluorine-containing organic compounds, including N’-(2,2,2-trifluoroethyl)acetohydrazide, are widely used in the field of new drug development . The introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists .

Asymmetric Annulation Reaction

N’-(2,2,2-trifluoroethyl)acetohydrazide has been involved in a highly efficient asymmetric [3 + 2] annulation reaction . This reaction has been used to synthesize chiral fluorospiroindole derivatives in high yields with excellent diastereo- and enantioselectivities .

Contrast Agents for MRI

Copper (II) complexes of cyclams with N’-(2,2,2-trifluoroethyl)acetohydrazide have been studied as potential probes for 19F magnetic resonance imaging (MRI) . These complexes show promising T2*/T1 ratios, assuring their good applicability to 19F NMR/MRI .

Hydrogenation Reactions

N’-(2,2,2-trifluoroethyl)acetohydrazide has been used in hydrogenation reactions . Specifically, it has been used in the hydrogenation of 2,2,2-trifluoroethyl trifluoroacetate catalyzed by anionic tris-phosphine ruthenium hydride complex .

Preparation of Dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate

N’-(2,2,2-trifluoroethyl)acetohydrazide has been used in the preparation of dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate . This compound has potential applications in various fields of chemistry.

Future Directions

The future directions of research on N’-(2,2,2-trifluoroethyl)acetohydrazide and related compounds could involve further exploration of their synthesis, properties, and applications . The selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists . Therefore, the development of new methods for the synthesis of such compounds could be a promising area of future research .

properties

IUPAC Name

N'-(2,2,2-trifluoroethyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3N2O/c1-3(10)9-8-2-4(5,6)7/h8H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXRQSUHMGEPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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